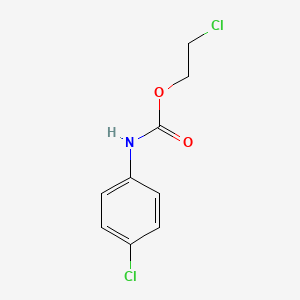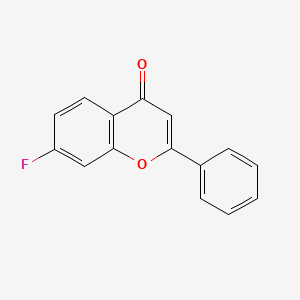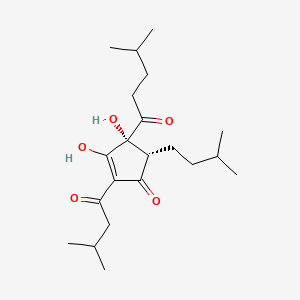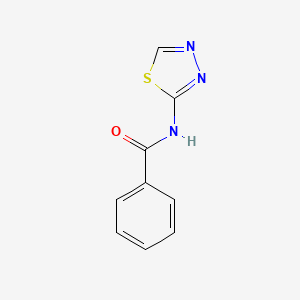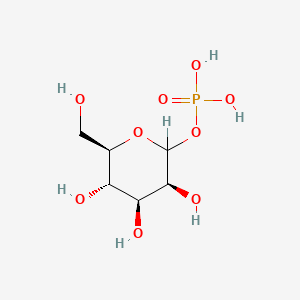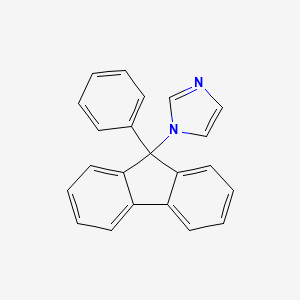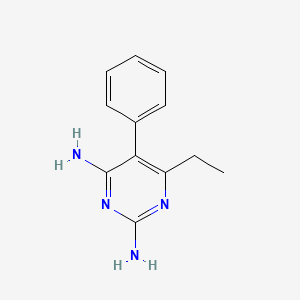![molecular formula C15H21NO B3062464 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol CAS No. 27107-68-2](/img/structure/B3062464.png)
3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Metil-2-aza-biciclo[331]non-5-il)-fenol es un compuesto orgánico complejo que presenta una estructura bicíclica con un átomo de nitrógeno y un grupo fenólico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2-Metil-2-aza-biciclo[3.3.1]non-5-il)-fenol generalmente implica la construcción del núcleo bicíclico seguido de funcionalización. Un enfoque común es la reacción de organoclorosilanos con sulfuro de hidrógeno en presencia de trietilamina, lo que lleva a la formación del esqueleto biciclo[3.3.1]nonano . El grupo fenólico puede introducirse mediante reacciones posteriores que involucran sustitución aromática.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente impliquen versiones escalables de las rutas de síntesis de laboratorio. La optimización de las condiciones de reacción, como la temperatura, la presión y los catalizadores, sería necesaria para lograr altos rendimientos y pureza a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2-Metil-2-aza-biciclo[3.3.1]non-5-il)-fenol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo fenólico puede oxidarse para formar quinonas.
Reducción: La estructura bicíclica que contiene nitrógeno puede reducirse en condiciones específicas.
Sustitución: Las reacciones de sustitución aromática pueden modificar el grupo fenólico o introducir nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: La sustitución aromática electrófila se puede llevar a cabo utilizando reactivos como el bromo o el ácido nítrico.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo fenólico generalmente produce quinonas, mientras que la reducción puede conducir a varios derivados de amina.
Aplicaciones Científicas De Investigación
3-(2-Metil-2-aza-biciclo[3.3.1]non-5-il)-fenol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor de varios productos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Metil-2-aza-biciclo[3.3.1]non-5-il)-fenol implica su interacción con objetivos moleculares y vías específicas. El grupo fenólico puede participar en procesos de enlace de hidrógeno y transferencia de electrones, mientras que la estructura bicíclica proporciona rigidez y estabilidad. Estas interacciones pueden modular las actividades biológicas y la reactividad química.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de biciclo[3.3.1]nonano: Estos compuestos comparten la estructura del núcleo bicíclico y exhiben propiedades químicas similares.
2-Azabiciclo[3.2.1]octano: Este andamiaje es central para los alcaloides de tropano y muestra una amplia gama de actividades biológicas.
Unicidad
3-(2-Metil-2-aza-biciclo[3.3.1]non-5-il)-fenol es único debido a la presencia de un átomo de nitrógeno en la estructura bicíclica y un grupo fenólico. Esta combinación de características confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
27107-68-2 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
3-(2-methyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol |
InChI |
InChI=1S/C15H21NO/c1-16-9-8-15(7-3-5-13(16)11-15)12-4-2-6-14(17)10-12/h2,4,6,10,13,17H,3,5,7-9,11H2,1H3 |
Clave InChI |
ZQJGRSYDDMBMPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CCCC1C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




